methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
Description
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a chlorine atom at position 5, a pyrazole moiety at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-9(13)7-2-6(8(10)15-7)5-3-11-12-4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
VGXGHTBENKNHBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of Monoamine Oxidase B
One of the significant applications of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate and its derivatives is in the development of selective inhibitors of monoamine oxidase B (MAO-B). Research has shown that compounds structurally related to this thiophene derivative exhibit potent inhibitory activity against MAO-B, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, a study identified several analogs with high selectivity toward MAO-B, demonstrating potential for clinical development due to their favorable pharmacokinetic properties and efficacy in rodent memory models .
1.2. Antimicrobial Activity
Another area of interest is the antimicrobial properties exhibited by this compound. Various studies have reported that compounds containing the pyrazole and thiophene moieties show significant activity against a range of bacterial strains. For example, a series of synthesized thiophene derivatives demonstrated notable antibacterial effects, suggesting their potential as new antimicrobial agents .
Agrochemical Applications
2.1. Herbicidal Properties
This compound has been evaluated for its herbicidal properties. Research indicates that this compound can inhibit specific biochemical pathways in plants, leading to effective weed management strategies in agricultural settings. Its structural similarity to known herbicides allows it to interfere with plant growth processes, making it a candidate for further development in agrochemicals .
Materials Science
3.1. Photochromic Properties
The compound's unique structural features also lend themselves to applications in materials science, particularly in the development of photochromic materials. Studies have shown that derivatives of this compound can undergo reversible color changes upon exposure to UV light, making them suitable for use in smart materials and sensors .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Medicinal Chemistry | MAO-B Inhibition | |
| Antimicrobial Activity | Bacterial Inhibition | |
| Agrochemical | Herbicidal Activity | |
| Materials Science | Photochromic Properties |
Case Studies
Case Study 1: MAO-B Inhibitors
A detailed study on a series of thiophene derivatives showed that this compound exhibited IC50 values in the nanomolar range against MAO-B, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
In another investigation, several derivatives were tested against common bacterial strains, demonstrating significant inhibition zones compared to control groups, indicating promising antimicrobial properties that warrant further exploration in drug development .
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Effects on the Thiophene Core
The substituents on the thiophene ring significantly influence electronic distribution, solubility, and biological activity. Key comparisons include:
- Chloro vs. Hydroxy/Fluoro Groups : The chloro substituent (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to the hydroxy group (electron-donating) in ’s analogue. Fluorine substituents () improve metabolic stability and binding affinity in medicinal compounds .
- Pyrazole vs.
Physicochemical Properties
- Melting Points: The target compound’s chloro and pyrazole groups likely increase melting point compared to the ethyl ester analogue () but remain lower than the fluorinated, chromenone-containing derivative () due to enhanced molecular rigidity in the latter .
- employs acetylation, less relevant here due to differing substituents .
Crystallographic Analysis
Structural determination of these compounds likely employs SHELX programs (), particularly for resolving chiral centers or twin components. The enantiomorph-polarity parameter () ensures accurate refinement of non-centrosymmetric structures, critical for validating the target compound’s conformation .
Biological Activity
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a chloro group and a pyrazole moiety. This unique combination of functional groups contributes to its diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 218.67 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including multidrug-resistant pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antibacterial activity .
- Mechanism of Action: The antimicrobial effect is believed to stem from the compound's ability to interfere with bacterial metabolic pathways, potentially inhibiting cell wall synthesis or protein production .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated, revealing promising results in various models.
Research Insights:
- In Vivo Studies: In animal models, this compound showed significant reduction in edema in carrageenan-induced paw edema tests, suggesting its efficacy as an anti-inflammatory agent .
- Cyclooxygenase (COX) Inhibition: The compound has been reported to selectively inhibit COX enzymes, which play a crucial role in the inflammatory response. Selectivity indices indicate it could be safer than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Anticancer Properties
Emerging studies suggest that this compound may also possess anticancer properties.
Evidence from Research:
- Cell Line Studies: In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Synergistic Effects: When used in combination with other chemotherapeutic agents, it may enhance the overall efficacy against certain types of cancer .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Method of Evaluation | Key Findings |
|---|---|---|
| Antimicrobial | MIC Testing | MIC: 0.22 - 0.25 μg/mL against MDR pathogens |
| Anti-inflammatory | In Vivo Edema Model | Significant reduction in paw edema |
| Anticancer | Cell Proliferation Assays | Inhibition of cancer cell growth |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The findings indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting a mechanism involving modulation of immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
